molecular formula C16H17F3N4O3 B2880680 (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2035018-92-7

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2880680
CAS No.: 2035018-92-7
M. Wt: 370.332
InChI Key: YYGSCHZIPUCKKX-SNAWJCMRSA-N
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Description

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a potent, selective, and ATP-competitive chemical probe that inhibits the AKT (Protein Kinase B) signaling pathway. This compound, often designated as AKT probe 1 in research, exhibits high affinity for AKT kinases, which are central nodes in the PI3K/AKT/mTOR pathway—a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Its primary research value lies in its utility for elucidating the specific roles of AKT in various biological processes and for validating AKT as a therapeutic target in oncology. Researchers utilize this inhibitor in in vitro and cell-based assays to study signal transduction, to investigate mechanisms of chemoresistance, and to evaluate its effects on tumor cell growth and apoptosis. The compound is cited in chemical biology databases and is recognized for its use in pioneering studies on kinase inhibition. As a selective chemical tool, it enables the dissection of complex cellular pathways and supports the development of targeted cancer therapies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-21-14(16(17,18)19)20-23(15(21)25)11-6-8-22(9-7-11)13(24)5-4-12-3-2-10-26-12/h2-5,10-11H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGSCHZIPUCKKX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H21N3O4 , with a molecular weight of approximately 347.4 g/mol . Its structure includes:

  • A furan ring , known for its biological activity.
  • A piperidine moiety , which often enhances pharmacological properties.
  • A trifluoromethyl group , which can influence lipophilicity and biological interactions.

These features suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Preliminary studies indicate that compounds structurally related to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Cell Line Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including HeLa and SW480 cells .

Antimicrobial Activity

The presence of the furan and piperidine rings in the structure suggests potential antimicrobial properties. Studies have demonstrated:

  • Inhibition of Pathogenic Bacteria : Related compounds have shown efficacy against multidrug-resistant bacterial strains .
  • Mechanism : The interaction with bacterial membranes may disrupt their integrity, leading to cell death .

Other Biological Activities

Research indicates that this compound may also possess anti-inflammatory and antiviral properties:

  • Anti-inflammatory Effects : The structural components can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antiviral Potential : Initial findings suggest activity against certain viral pathogens, although detailed studies are required to elucidate these effects .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity in SW480 cells with an IC50 value of 25.9 ± 2.9 μM.
Study 2Showed inhibition of FPTase E in vitro, suggesting potential for treating cancer and malaria .
Study 3Identified interactions with specific enzymes critical for disease progression, indicating a multi-target approach in therapy .

Synthesis and Optimization

The synthesis of the compound involves several steps:

  • Formation of the furan-acryloyl intermediate through reaction with an acrylating agent.
  • Reaction with piperidine to form the piperidinyl derivative.
  • Final modifications to enhance yield and purity.

Optimizing these synthetic routes is crucial for producing derivatives that retain or enhance biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Triazolone ring : Substituted with a methyl group (C4) and trifluoromethyl group (C3), which enhance metabolic stability and modulate electron density .
Table 1: Comparison of Substituent Effects
Compound Name Triazolone Substituents Piperidine Substituents Notable Features
Target Compound 4-methyl, 3-CF₃ 3-(Furan-2-yl)acryloyl Combines lipophilic (CF₃) and polar (furan) groups; potential kinase inhibition
5-{1-[3-Chloro-5-(CF₃)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 4-phenyl, 3-thiol 3-chloro-5-CF₃-pyridin-2-yl Thiol group enhances metal-binding capacity; pyridine improves solubility
Example 76 (Ev2) N/A Chromenone-fluorophenyl system High melting point (252–255°C); mass 531.3 Da suggests stability
(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one Dichlorophenyl, fluorophenyl N/A Dichlorophenyl increases lipophilicity; fluorophenyl enhances bioavailability

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl and acryloyl groups likely increase the target compound’s molecular weight compared to simpler triazolones (e.g., Example 76 in has a mass of 531.3 Da) .
  • Melting Point: Analogous compounds with rigid aromatic systems (e.g., chromenones in ) exhibit high melting points (>250°C), suggesting the target may similarly resist thermal degradation .
  • LogP : The trifluoromethyl group and furan-acryloyl substituent may balance lipophilicity (LogP ~2–3), improving membrane permeability relative to highly polar analogs .

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